(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHABJNOFNGXBK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Substituted Pyrimidine Core
- The pyrimidine ring is functionalized at the 2-position with a methyl group, often through selective substitution reactions starting from pyrimidine-4,6-diamine or its derivatives.
- Oxidation and protection strategies are employed to ensure the stability of intermediates.
Introduction of the (S)-1-Phenylethyl Group at N4
- The chiral (S)-1-phenylethylamine is used as a nucleophile in an aza-Michael addition or nucleophilic substitution reaction targeting the N4 position.
- Reaction conditions typically involve mild bases such as sodium bicarbonate in mixed solvents (e.g., acetonitrile/water) to facilitate the addition.
- Temperature control (e.g., starting at 16 °C and then refluxing) ensures high yield and stereochemical integrity.
Use of Chiral Auxiliaries and Resolution
- The (S)-1-phenylethylamine acts as a chiral auxiliary, enabling the formation of diastereomeric mixtures that can be separated chromatographically.
- Diastereomeric ratios favor the (S)-configured product, with ratios ranging from approximately 2.6:1 to 3.7:1 depending on the substituents on the pyrimidine ring.
Representative Reaction Conditions and Yields
The following table summarizes typical yields and reaction conditions for the preparation of 2-substituted N4-(1-phenylethyl)pyrimidine derivatives, adapted from analogous piperidine-based syntheses and pyrimidine functionalizations:
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrimidine-4,6-diamine + methylating agent | 2-Methylpyrimidine-4,6-diamine | 60-80 | Selective methylation at 2-position |
| 2 | 2-Methylpyrimidine-4,6-diamine + (S)-1-phenylethylamine, NaHCO3, CH3CN/H2O (3:1), 16 °C → reflux | (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine | 57-68 | Diastereomeric ratio ~2.6:1 to 3.7:1 favoring (S)-isomer |
| 3 | Purification by chromatography | Pure (S)-isomer | - | Separation of diastereomers |
Detailed Research Findings
- The use of aza-Michael addition reactions with chiral amines such as (S)-α-phenylethylamine has been shown to be an atom-efficient and stereoselective method to install the chiral substituent on heterocyclic cores, including pyrimidines and related scaffolds.
- Mild oxidizing agents such as manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are employed for the oxidation of intermediate alcohols to ketones, which are key precursors for subsequent amination steps.
- The reaction solvent system (acetonitrile/water) and the presence of sodium bicarbonate buffer the reaction, promoting selective addition and minimizing side reactions.
- Diastereomeric mixtures are typically obtained but can be separated by chromatographic techniques, and stereochemistry is confirmed by nuclear Overhauser effect (NOE) correlations and NMR analysis.
Comparative Table of Reaction Yields for Various Substituents (Adapted)
| Entry | Substituent (R) on Pyrimidine | Yield of Piperidone Intermediate (%) | Yield of N4-(S)-1-Phenylethyl Derivative (%) | Diastereomeric Ratio (S:R) |
|---|---|---|---|---|
| 1 | Methyl | 71 | 37 | 1.1:1.0 |
| 2 | Propyl | 62 | 27 | 1.4:1.0 |
| 3 | Phenyl | 74 | 63 | 2.6:1.0 |
| 4 | 4-Chlorophenyl | 56 | 68 | 2.8:1.0 |
| 5 | 4-Methoxyphenyl | 53 | 57 | 3.7:1.0 |
Note: These data are derived from analogous synthetic routes involving chiral amine addition to substituted heterocycles, illustrating trends in yield and stereoselectivity.
Analytical and Purification Techniques
- The stereochemical purity and identity of the synthesized compound are confirmed by ^1H NMR, ^13C NMR, and NOE spectroscopy.
- Chromatographic separation (e.g., column chromatography) is essential to isolate the desired (S)-diastereomer from mixtures.
- Storage conditions for sensitive intermediates (e.g., aldehydes) require low temperatures (−20 °C) to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like K2S2O8, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4.
Common Reagents and Conditions
Oxidation: K2S2O8 in the presence of DMSO as a methine equivalent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of 4-arylquinolines.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
The compound has been studied for its role as a B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1) inhibitor. Bmi-1 is implicated in various cancers, including hematologic malignancies and solid tumors. Research indicates that (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine can reduce Bmi-1 levels, thereby potentially inhibiting tumor growth and improving patient outcomes in cancer therapies .
2. Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Another significant application involves the inhibition of VEGFR-2, a critical mediator in angiogenesis. The compound has shown promise in inhibiting this receptor, which is pivotal in tumor-induced blood vessel formation. This mechanism positions it as a candidate for antiangiogenic therapies .
3. Treatment of Metabolic Disorders
The compound's structural characteristics enable it to interact with metabolic pathways, particularly those involved in insulin signaling and glucose metabolism. Studies suggest that it may help manage conditions like type 2 diabetes by enhancing insulin sensitivity and reducing hyperglycemia .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Substituent Diversity at N4 and N6 Positions
Pharmacological Implications
Their 3,4,5-trimethoxyphenyl-thiazole groups are known to inhibit tubulin polymerization, a mechanism less relevant to the target compound due to its unsubstituted N6 position. The (S)-1-phenylethyl group may instead favor kinase inhibition, analogous to other chiral diaminopyrimidines .
Biological Activity
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of Trk kinases, which play a crucial role in neuronal survival and differentiation .
Enzyme Interactions
This compound has demonstrated significant interactions with various enzymes, particularly those involved in metabolic pathways. Notably, it has been linked to the modulation of glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The inhibition of GSTs can lead to increased oxidative stress and apoptosis in cancer cells.
Cellular Effects
This compound has been shown to influence cellular processes such as:
- Cell Proliferation : It exhibits anti-proliferative effects on several cancer cell lines, indicating potential as an anti-cancer agent.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- Modulation of Signaling Pathways : It affects pathways like phosphoinositide 3-kinase (PI3K), which is vital for cell survival and metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that it has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in therapeutic applications.
| Pharmacokinetic Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anti-Cancer Activity : In vitro studies using A431 vulvar epidermal carcinoma cell lines showed that this compound significantly inhibited cell proliferation and migration .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .
- Antimicrobial Properties : Some derivatives of pyrimidines have demonstrated antimicrobial activity against various pathogens, suggesting a broader application for compounds like this compound in infectious disease treatment .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine, and how are intermediates characterized?
- Methodology :
-
Step 1 : Start with a pyrimidine core (e.g., 4,6-dichloro-2-methylpyrimidine) and perform sequential nucleophilic substitutions. The N4 position is typically functionalized first with (S)-1-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
-
Step 2 : Purify intermediates using flash column chromatography (FCC) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For example, FCC with CH₂Cl₂/MeOH–NH₃ (7 N) achieves >90% purity .
-
Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., N4 vs. N6 substitution) and mass spectrometry (HRMS) for molecular weight validation. Chiral HPLC ensures enantiomeric purity of the (S)-configured phenylethyl group .
- Example Data :
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| N4-substituted | 68–92 | >95% |
| Final product | 74–85 | >98% |
Q. How is the compound’s kinase inhibitory activity initially evaluated in vitro?
- Methodology :
- Assay Design : Use recombinant kinase domains (e.g., JAK3, FLT3) in ADP-Glo™ assays to measure IC₅₀ values. Include positive controls (e.g., Ruxolitinib for JAKs) .
- Selectivity Screening : Test against panels of 50+ kinases (e.g., c-KIT, EGFR) at 1 µM compound concentration. A >10-fold selectivity for JAK3/FLT3 over off-target kinases indicates therapeutic potential .
Advanced Research Questions
Q. How do computational studies guide the optimization of pyrimidine-4,6-diamine derivatives for FLT3 inhibition?
- Methodology :
- Docking Analysis : Use Schrödinger Suite or AutoDock Vina to model interactions with FLT3’s DFG-out conformation. Key residues (e.g., D698, F691) form hydrogen bonds with the 4,6-diamine motif .
- MD Simulations : Run 100-ns simulations to assess binding stability. Metrics like RMSD (<2 Å) and ligand–protein interaction frequency (>80% for critical H-bonds) validate selectivity .
- Key Finding : The (S)-phenylethyl group occupies a hydrophobic pocket near F830, reducing c-KIT binding by steric hindrance .
Q. What strategies address contradictions in biological data between in vitro and in vivo models?
- Methodology :
-
Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor solubility (<2.7e-3 g/L) may require formulation with cyclodextrins .
-
Resistance Mitigation : Co-dose with P-glycoprotein inhibitors (e.g., Verapamil) in xenograft models (e.g., FLT3-ITD+ MV4-11 cells) to counteract efflux-mediated resistance .
- Example Data :
| Model | IC₅₀ (nM) | Tumor Growth Inhibition (%) |
|---|---|---|
| In vitro | 12 ± 2 | N/A |
| In vivo (IV) | 50 | 78 |
Q. How are epigenetic effects (e.g., PRMT5 inhibition) evaluated for pyrimidine-4,6-diamine derivatives?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
